REACTION_SMILES
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[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[Cl:15][c:16]1[c:17]([N:22]=[C:23]=[S:24])[cH:18][cH:19][cH:20][cH:21]1.[Cl:2][c:3]1[c:4]([CH2:13][NH2:14])[n:5][cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1.[ClH:1].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[Cl:2][c:3]1[c:4]([CH2:13][NH:14][C:23]([NH:22][c:17]2[c:16]([Cl:15])[cH:21][cH:20][cH:19][cH:18]2)=[S:24])[n:5][cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=Nc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ncc(C(F)(F)F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1cnc(CNC(=S)Nc2ccccc2Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |